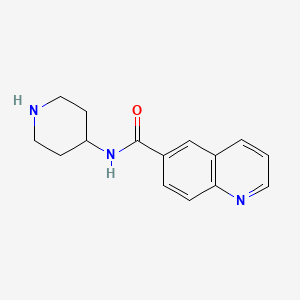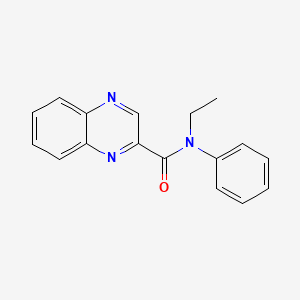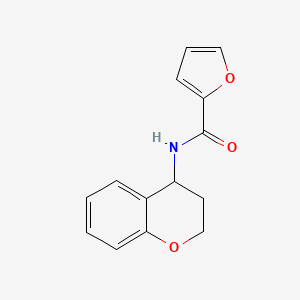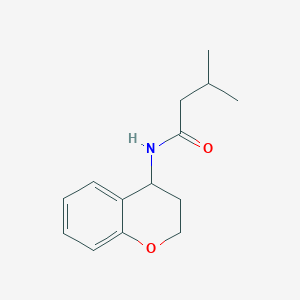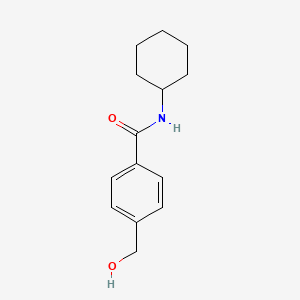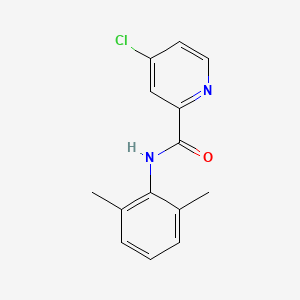
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide, also known as CDC7 inhibitor, is a small molecule that has gained attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and is being studied for its potential use in cancer treatment. In
Mecanismo De Acción
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase is a critical regulator of DNA replication in cancer cells. It phosphorylates key proteins involved in DNA replication, such as MCM2-7, which is essential for the initiation of DNA replication. Inhibition of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase leads to a decrease in the phosphorylation of MCM2-7, which results in the inhibition of DNA replication and ultimately, cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide have been extensively studied. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and ultimately, induce cell death. In addition, it has been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide is its specificity for 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase. This compound has been shown to selectively inhibit 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide. One direction is to explore its potential use in combination therapy with other cancer drugs. Another direction is to study its efficacy in animal models of cancer. In addition, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Conclusion
In conclusion, 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a promising candidate for cancer treatment. Its specificity for 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase and low toxicity profile make it an attractive option for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide in cancer treatment.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 2,6-dimethylpyridine-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,6-dimethylphenylamine to form the amide. Finally, the amide is chlorinated using phosphorus oxychloride to produce the final product. The yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase, which is essential for DNA replication in cancer cells. Inhibition of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase leads to cell cycle arrest and ultimately, cell death. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting tumor growth.
Propiedades
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-3-5-10(2)13(9)17-14(18)12-8-11(15)6-7-16-12/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSQLLJGALGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)
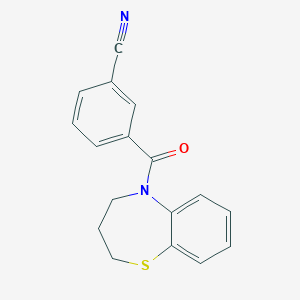
![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)
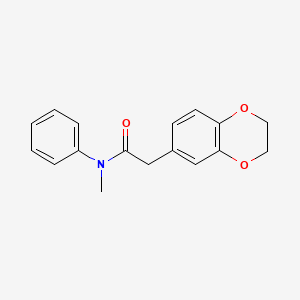
![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)
